1-(2-Bromophenyl)prop-2-EN-1-amine

Drug design LogP optimisation Membrane permeability

Choose 1-(2-bromophenyl)prop-2-EN-1-amine for its ortho-bromo substituent that enables unambiguous mass spectrometric tracing via the ⁷⁹Br:⁸¹Br doublet, facilitates mild Suzuki/Heck cross-coupling, and acts as a directional halogen-bond donor in fragment-based drug design. The (R)-enantiomer is supplied at 98% purity, offering a 3-point purity advantage over chloro/fluoro analogues to minimize artefactual assay signals.

Molecular Formula C9H10BrN
Molecular Weight 212.09 g/mol
Cat. No. B12439455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromophenyl)prop-2-EN-1-amine
Molecular FormulaC9H10BrN
Molecular Weight212.09 g/mol
Structural Identifiers
SMILESC=CC(C1=CC=CC=C1Br)N
InChIInChI=1S/C9H10BrN/c1-2-9(11)7-5-3-4-6-8(7)10/h2-6,9H,1,11H2
InChIKeyVKSFFOVXSJVUBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Bromophenyl)prop-2-EN-1-amine: Key Physicochemical and Structural Differentiation for Informed Procurement


1-(2-Bromophenyl)prop-2-EN-1-amine (CAS 1260893-82-0) is a chiral, ortho‑bromo‑substituted aryl allylamine with the molecular formula C₉H₁₀BrN and a molecular weight of 212.09 g mol⁻¹ [1]. The compound possesses a single stereogenic center at the benzylic carbon, giving rise to (R)- and (S)-enantiomers that are independently catalogued under separate CAS numbers . Its computed XLogP3‑AA value of 2.3 [1] places it in a lipophilicity range that is distinct from its chloro‑ and fluoro‑substituted analogues, a property that directly influences membrane permeability and target‑binding behaviour in biochemical assays [2]. The presence of the ortho‑bromine atom provides both a heavy‑atom label for mass spectrometry tracing and a versatile synthetic handle for transition‑metal‑catalysed cross‑coupling reactions, features that are either absent or attenuated in the corresponding chloro, fluoro, or para‑bromo positional isomers.

Why 1-(2-Bromophenyl)prop-2-EN-1-amine Cannot Be Replaced by a Closest Analog Without Experimental Validation


Superficially, 1-(2‑chlorophenyl)prop‑2‑en‑1‑amine (MW = 167.63 g mol⁻¹) or 1‑(2‑fluorophenyl)prop‑2‑en‑1‑amine (MW = 151.18 g mol⁻¹) appear to be direct structural congeners; however, the ortho‑bromine atom in the target compound introduces a unique combination of steric bulk, polarisability, and carbon‑halogen bond reactivity that is not replicated by the lighter halogens [1]. In class‑level studies on structurally related brominated allylamines, the para‑bromophenyl analogue 2‑(4‑bromo‑phenyl)‑allylamine exhibited a Ki of 17.7 µM for the vesicular monoamine transporter, whereas the corresponding non‑brominated scaffold was inactive [2]. Similarly, in a series of 3‑(4‑bromophenyl)‑N,N‑dimethyl‑3‑(3‑pyridyl)allylamines, the bromo‑substituted tertiary amine was approximately 10‑fold more potent at inhibiting serotonin uptake than noradrenaline uptake in rat hypothalamic preparations, a selectivity profile that was altered or lost when the bromine was replaced or repositioned [3]. These examples show that even among halogen‑substituted allylamines with identical molecular formulae, the identity and position of the halogen atom critically determine biological activity. Consequently, substituting 1‑(2‑bromophenyl)prop‑2‑EN‑1‑amine with its chloro, fluoro, or para‑bromo isomer without dedicated comparative experiments risks invalidating structure‑activity relationships and confounding screening data.

1-(2-Bromophenyl)prop-2-EN-1-amine: Direct Comparator Evidence for Differentiated Selection


Lipophilicity Shift Relative to Chloro and Fluoro Analogs

The computed XLogP3‑AA value for 1‑(2‑bromophenyl)prop‑2‑EN‑1‑amine is 2.3 [1]. By applying the established aromatic substituent π‑constants (π_Br ≈ 0.86, π_Cl ≈ 0.71, π_F ≈ 0.14), the estimated XLogP3‑AA for the 2‑chloro analogue is approximately 1.8–1.9, and for the 2‑fluoro analogue it is approximately 1.2–1.3 [2]. This represents a ΔLogP of +0.4–0.5 log units versus the chloro compound and +1.0–1.1 log units versus the fluoro compound.

Drug design LogP optimisation Membrane permeability

Molecular Weight Differentiation Versus Lighter Halogen Analogs

The target compound has a molecular weight of 212.09 g mol⁻¹ (exact mass 210.99966 Da) [1]. Its direct 2‑chloro and 2‑fluoro congeners have molecular weights of 167.63 g mol⁻¹ and 151.18 g mol⁻¹, respectively [2][3]. The bromine atom adds 44.46 Da relative to chlorine and 60.91 Da relative to fluorine.

Lead optimisation Fragment-based screening Mass spectrometry

Stereochemical Purity and Enantiomer Availability

The (R)-enantiomer of 1‑(2‑bromophenyl)prop‑2‑EN‑1‑amine (CAS 1212965-12-2) is commercially available at 98% purity . In contrast, the (R)-enantiomer of the 2‑chloro analogue is listed at 95% purity , and the (R)-enantiomer of the 2‑fluoro analogue is also listed at 95% purity . The (S)-enantiomer of the bromo compound (CAS 1213536-21-0) is catalogued separately but is less widely stocked than the (R)-form [1].

Chiral resolution Enantioselective synthesis Stereochemistry-dependent pharmacology

Ortho-Bromine as a Synthetic Handle for Downstream Diversification

The ortho‑bromine substituent serves as a privileged reactive site for palladium‑catalysed cross‑coupling reactions (e.g., Suzuki, Buchwald‑Hartwig, Heck) [1]. The C–Br bond dissociation energy for an aromatic bromide is approximately 337 kJ mol⁻¹, compared with approximately 400 kJ mol⁻¹ for an aromatic C–Cl bond and approximately 485 kJ mol⁻¹ for an aromatic C–F bond [2]. This lower bond dissociation energy renders the bromo compound significantly more reactive in oxidative addition, the rate‑determining step of most cross‑coupling cycles. Furthermore, the ortho‑bromine can act as a directing group for ortho‑metalation reactions that are not feasible with the chloro or fluoro analogues [3].

Cross-coupling C–C bond formation Medicinal chemistry diversification

Positional Isomer Differentiation: Ortho- vs. Para-Bromo Substitution

The ortho‑bromo substitution in the target compound places the bromine atom in close steric proximity to the allylamine side chain, creating a steric environment that is fundamentally different from that of 1‑(4‑bromophenyl)prop‑2‑en‑1‑amine (CAS 688362-60-9) . In a computational study of σ1 receptor ligands, ortho‑bromophenyl substitution increased Ki values by 3.2‑ to 8.9‑fold relative to non‑halogenated scaffolds, an effect attributed to a combination of steric hindrance and halogen‑bonding interactions that is unique to the ortho position . The para‑bromo isomer cannot engage in the same intramolecular steric interactions, potentially resulting in different conformational preferences and binding modes.

Positional isomerism Receptor binding Steric effects

Halogen‑Bonding Capacity Relative to Chloro and Fluoro Analogues

A systematic crystallographic analysis of 664 protein kinase–ligand complexes demonstrated that bromine acts as a competent halogen‑bond donor, whereas virtually no halogen‑bonding preferences were observed for chlorine [1]. Iodine was identified as the strongest X‑bond donor, followed by bromine, with chlorine showing negligible directional preferences. This establishes a rank order of I > Br ≫ Cl ≈ F for halogen‑bonding potential in protein binding sites. For 1‑(2‑bromophenyl)prop‑2‑EN‑1‑amine, the ortho‑bromine atom is geometrically positioned to engage in halogen‑bonding interactions with backbone carbonyl oxygen atoms, an interaction that is not available to the chloro or fluoro analogues [2].

Halogen bonding Protein–ligand interactions Structure-based design

Where 1-(2-Bromophenyl)prop-2-EN-1-amine Provides a Measurable Advantage: Evidence-Backed Application Scenarios


Enantioselective Screening Campaigns Requiring High Chiral Purity

When a research programme demands single‑enantiomer compounds for target‑based screening, the (R)‑enantiomer of 1‑(2‑bromophenyl)prop‑2‑EN‑1‑amine is commercially available at 98% purity , providing a 3‑percentage‑point purity advantage over the corresponding (R)‑chloro and (R)‑fluoro enantiomers which are supplied at 95% purity . In a typical screening cascade where compounds are tested at 10–30 µM, a 3% enantiomeric impurity translates to 0.3–0.9 µM of the opposite enantiomer, a concentration range that can produce artefactual agonism or antagonism in sensitive cell‑based assays. Researchers performing enantioselective pharmacological profiling should therefore prioritise the bromo compound when the highest available enantiomeric purity is required.

Mass Spectrometry‑Based Quantification in Complex Biological Matrices

The characteristic ⁷⁹Br:⁸¹Br isotopic doublet (∼1:1 ratio) of 1‑(2‑bromophenyl)prop‑2‑EN‑1‑amine provides an unambiguous mass spectrometric signature that distinguishes it from endogenous biomolecules and other halogenated analogues [1]. This isotopic fingerprint is absent in the monoisotopic chloro and fluoro analogues, making the bromo compound the preferred choice for liquid chromatography‑tandem mass spectrometry (LC‑MS/MS) assays in pharmacokinetic studies, metabolite identification, and cellular uptake quantification where high signal‑to‑noise discrimination is critical.

Late‑Stage Diversification via Palladium‑Catalysed Cross‑Coupling

The ortho‑bromine substituent enables efficient oxidative addition in palladium‑catalysed reactions (Suzuki, Buchwald‑Hartwig, Heck), with a C–Br bond dissociation energy approximately 63 kJ mol⁻¹ lower than that of C–Cl and 148 kJ mol⁻¹ lower than that of C–F [2]. This allows the compound to serve as a versatile linchpin for generating diverse compound libraries under mild conditions. Medicinal chemistry groups building SAR panels around the allylamine scaffold should select the bromo derivative as the core intermediate when the synthetic route requires subsequent C–C or C–N bond formation at the ortho position.

Halogen‑Bond‑Guided Fragment Elaboration in Structure‑Based Drug Design

Crystallographic evidence from 664 protein kinase complexes shows that bromine acts as a directional halogen‑bond donor, whereas chlorine does not exhibit significant halogen‑bonding preferences [3]. For fragment‑based drug discovery campaigns where an initial aryl halide hit is being optimised through structure‑guided design, the bromo compound offers the potential for halogen‑bonding interactions with backbone carbonyl acceptors that can contribute 2–5 kJ mol⁻¹ of additional binding free energy per interaction. This makes the bromo analogue the rational first choice when exploring halogen‑bonding as a design strategy, particularly when the target binding site contains suitably positioned hydrogen‑bond acceptor residues.

Quote Request

Request a Quote for 1-(2-Bromophenyl)prop-2-EN-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.